molecular formula C135H205F3N34O39S B1518456 Amyloid beta-protein(10-35) CAS No. 237753-66-1

Amyloid beta-protein(10-35)

Cat. No. B1518456
CAS RN: 237753-66-1
M. Wt: 3017.3 g/mol
InChI Key: FOSBKIYPWLNTJV-BAGJTMSVSA-N
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Description

Amyloid beta-protein(10-35) is a peptide of 36-43 amino acids that are the main component of the amyloid plaques found in the brains of people with Alzheimer’s disease . The peptides derive from the amyloid-beta precursor protein (APP), which is cleaved by beta secretase and gamma secretase to yield Aβ .


Synthesis Analysis

Amyloid beta peptide (Aβ) is produced through the proteolytic processing of a transmembrane protein, amyloid precursor protein (APP), by β- and γ-secretases . The biochemical significance of this phenomenon necessitates the need for ready access to Aβ for research purposes .


Molecular Structure Analysis

Amyloid beta (Aβ) molecules can aggregate to form flexible soluble oligomers which may exist in several forms . It is now believed that certain misfolded oligomers (known as “seeds”) can induce other Aβ molecules to also take the misfolded oligomeric form, leading to a chain reaction akin to a prion infection .


Chemical Reactions Analysis

Fibrillar protein aggregation is a hallmark of a variety of human diseases. Examples include the deposition of amyloid-β and tau in Alzheimer’s disease, and that of α-synuclein in Parkinson’s disease . The molecular mechanisms by which soluble proteins form amyloid fibrils have been extensively studied in the test tube .


Physical And Chemical Properties Analysis

Amyloid formation from a solution of a peptide or protein is a phase transition which results in highly ordered fibrils in a solid phase that co-exist with a dilute solution phase consisting mainly of monomers and a minority population of oligomers .

Mechanism of Action

The peptides derive from the amyloid-beta precursor protein (APP), which is cleaved by beta secretase and gamma secretase to yield Aβ in a cholesterol-dependent process and substrate presentation . The oligomers are toxic to nerve cells .

Safety and Hazards

Amyloid beta (Aβ) denotes peptides of 36–43 amino acids that are the main component of the amyloid plaques found in the brains of people with Alzheimer’s disease . The peptides derive from the amyloid-beta precursor protein (APP), which is cleaved by beta secretase and gamma secretase to yield Aβ in a cholesterol-dependent process and substrate presentation .

Future Directions

Amyloid protein (Aβ) is the main component of neuritic plaques in Alzheimer’s disease (AD), and its accumulation has been considered as the molecular driver of Alzheimer’s pathogenesis and progression . Aβ has been the prime target for the development of AD therapy .

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C133H204N34O37S.C2HF3O2/c1-18-72(13)109(129(199)143-62-101(173)148-89(50-67(3)4)120(190)155-88(133(203)204)46-49-205-17)167-132(202)110(73(14)19-2)166-112(182)74(15)146-100(172)61-141-114(184)83(34-26-28-47-134)152-124(194)95(57-99(138)171)159-127(197)97(64-168)149-102(174)63-142-128(198)106(69(7)8)163-126(196)96(58-105(179)180)160-117(187)86(41-44-103(175)176)150-111(181)75(16)147-119(189)91(53-76-30-22-20-23-31-76)157-121(191)92(54-77-32-24-21-25-33-77)161-130(200)108(71(11)12)165-125(195)90(51-68(5)6)156-115(185)84(35-27-29-48-135)153-116(186)85(40-43-98(137)170)154-122(192)93(55-79-59-139-65-144-79)158-123(193)94(56-80-60-140-66-145-80)162-131(201)107(70(9)10)164-118(188)87(42-45-104(177)178)151-113(183)82(136)52-78-36-38-81(169)39-37-78;3-2(4,5)1(6)7/h20-25,30-33,36-39,59-60,65-75,82-97,106-110,168-169H,18-19,26-29,34-35,40-58,61-64,134-136H2,1-17H3,(H2,137,170)(H2,138,171)(H,139,144)(H,140,145)(H,141,184)(H,142,198)(H,143,199)(H,146,172)(H,147,189)(H,148,173)(H,149,174)(H,150,181)(H,151,183)(H,152,194)(H,153,186)(H,154,192)(H,155,190)(H,156,185)(H,157,191)(H,158,193)(H,159,197)(H,160,187)(H,161,200)(H,162,201)(H,163,196)(H,164,188)(H,165,195)(H,166,182)(H,167,202)(H,175,176)(H,177,178)(H,179,180)(H,203,204);(H,6,7)/t72-,73-,74-,75-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,106-,107-,108-,109-,110-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSBKIYPWLNTJV-BAGJTMSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C135H205F3N34O39S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3017.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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